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Compound of Interest

Compound Name: 3-Nonoxypropan-1-amine

Cat. No.: B15181736 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

expected spectroscopic characteristics of 3-Nonoxypropan-1-amine, benchmarked against

related aliphatic amines.

This guide provides a comprehensive spectroscopic analysis of 3-Nonoxypropan-1-amine, a

primary amine with a long-chain ether moiety. Due to the limited availability of direct

experimental data for this specific compound, this report furnishes predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. To offer a practical

context for these predictions, a comparative analysis is presented against the experimentally

determined spectroscopic data of two structural analogs: 1-nonanamine and 3-butoxypropan-1-

amine. This guide is intended to serve as a valuable resource for the identification and

characterization of 3-Nonoxypropan-1-amine in various research and development settings.

Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for 3-Nonoxypropan-1-
amine alongside the available experimental data for the two selected alternative compounds.

Table 1: ¹H NMR Data Comparison
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

3-Nonoxypropan-

1-amine

(Predicted)

~3.45 t 2H
-O-CH₂-CH₂-

CH₂-NH₂

~3.40 t 2H
-CH₂-CH₂-O-

CH₂-

~2.75 t 2H
-CH₂-CH₂-CH₂-

NH₂

~1.75 p 2H
-O-CH₂-CH₂-

CH₂-NH₂

~1.55 p 2H
-O-CH₂-CH₂-

(CH₂)₆-CH₃

~1.2-1.4 m 12H -(CH₂)₆-CH₃

~1.10 (broad s) s 2H -NH₂

~0.88 t 3H -CH₃

1-Nonanamine

(Experimental)
2.68 t 2H -CH₂-NH₂

1.43 p 2H -CH₂-CH₂-NH₂

1.29 (s) s 12H -(CH₂)₆-CH₃

1.12 (s, broad) s 2H -NH₂

0.88 t 3H -CH₃

3-Butoxypropan-

1-amine

(Experimental)[1]

3.44 t 2H
-O-CH₂-CH₂-

CH₂-NH₂

3.40 t 2H
-CH₂-CH₂-O-

CH₂-
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2.76 t 2H
-CH₂-CH₂-CH₂-

NH₂

1.74 p 2H
-O-CH₂-CH₂-

CH₂-NH₂

1.54 p 2H
-O-CH₂-CH₂-

CH₂-CH₃

1.38 sex 2H -CH₂-CH₂-CH₃

1.08 (s, broad) s 2H -NH₂

0.92 t 3H -CH₃

Table 2: ¹³C NMR Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Chemical Shift (δ) ppm Assignment

3-Nonoxypropan-1-amine

(Predicted)
~71.5 -O-CH₂-CH₂-CH₂-NH₂

~70.0 -CH₂-CH₂-O-CH₂-

~40.0 -CH₂-CH₂-CH₂-NH₂

~32.0 -O-CH₂-CH₂-(CH₂)₆-CH₃

~30.0 -O-CH₂-CH₂-CH₂-CH₂-NH₂

~29.5 (multiple peaks) -(CH₂)₅-CH₃

~26.0 -O-CH₂-CH₂-CH₂-(CH₂)₅-CH₃

~22.7 -CH₂-CH₃

~14.1 -CH₃

1-Nonanamine (Experimental) 42.4 -CH₂-NH₂

34.1 -CH₂-CH₂-NH₂

32.0 -(CH₂)₆-CH₂-CH₃

29.7 (multiple peaks) -(CH₂)₄-CH₂-CH₂-NH₂

27.1 -CH₂-CH₂-CH₂-NH₂

22.8 -CH₂-CH₃

14.2 -CH₃

3-Butoxypropan-1-amine

(Experimental)
71.1 -O-CH₂-CH₂-CH₂-NH₂

69.8 -CH₂-CH₂-O-CH₂-

40.2 -CH₂-CH₂-CH₂-NH₂

32.0 -O-CH₂-CH₂-CH₂-CH₃

30.1 -O-CH₂-CH₂-CH₂-NH₂

19.5 -CH₂-CH₃
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14.0 -CH₃

Table 3: IR Spectroscopy Data Comparison

Compound Absorption Band (cm⁻¹)
Functional Group
Assignment

3-Nonoxypropan-1-amine

(Predicted)
3380-3250 (two bands, m) N-H stretch (primary amine)

2950-2850 (s) C-H stretch (aliphatic)

1650-1580 (m) N-H bend (primary amine)

1470-1450 (m) C-H bend (aliphatic)

1150-1085 (s) C-O-C stretch (ether)

1-Nonanamine (Experimental)

[2]
3368, 3291 (m) N-H stretch (primary amine)

2925, 2854 (s) C-H stretch (aliphatic)

1621 (m) N-H bend (primary amine)

1467 (m) C-H bend (aliphatic)

3-Butoxypropan-1-amine

(Experimental)[3]
3380-3250 (broad, m) N-H stretch (primary amine)

2930, 2860 (s) C-H stretch (aliphatic)

1600 (m) N-H bend (primary amine)

1460 (m) C-H bend (aliphatic)

1110 (s) C-O-C stretch (ether)

Table 4: Mass Spectrometry Data Comparison
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Compound Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Interpretation

3-Nonoxypropan-1-amine

(Predicted)
201

30 (CH₂=NH₂⁺, base peak),

44, 58, 72, 86, 100, 114, 128,

142, 156, 170, 184 (alpha-

cleavage and subsequent

losses)

1-Nonanamine (Experimental)

[4]
143

30 (CH₂=NH₂⁺, base peak),

44, 58, 72, 86, 100, 114, 128

3-Butoxypropan-1-amine

(Experimental)[3]
131

30 (CH₂=NH₂⁺, base peak),

44, 58, 72, 86, 100

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid amine samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The

choice of solvent depends on the solubility of the analyte and the desired chemical shift

reference.

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program.

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary.
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Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and setting the appropriate chemical shift reference (e.g., TMS at 0 ppm or the

residual solvent peak).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop

of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty salt plates first, and then the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)

Sample Introduction: Introduce the liquid sample into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for

separation prior to analysis.

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS

or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range

to detect the molecular ion and key fragment ions.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule. Alpha-cleavage is a characteristic fragmentation

pathway for amines.

Visualizations
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Caption: Workflow for the spectroscopic analysis of 3-Nonoxypropan-1-amine.
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Caption: Predicted mass spectral fragmentation of 3-Nonoxypropan-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15181736?utm_src=pdf-body-img
https://www.benchchem.com/product/b15181736?utm_src=pdf-body
https://www.benchchem.com/product/b15181736?utm_src=pdf-body-img
https://www.benchchem.com/product/b15181736?utm_src=pdf-body
https://www.benchchem.com/product/b15181736?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. sintef.no [sintef.no]

2. 1-Nonanamine [webbook.nist.gov]

3. 1-Propanamine, 3-butoxy- | C7H17NO | CID 85461 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 1-Nonanamine [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 3-Nonoxypropan-1-amine: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15181736#spectroscopic-analysis-nmr-ir-ms-of-3-
nonoxypropan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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